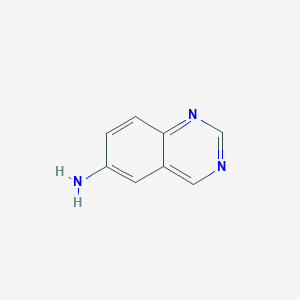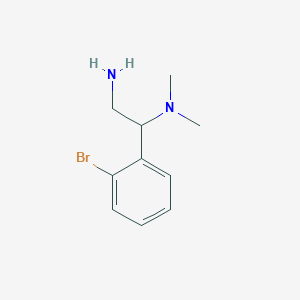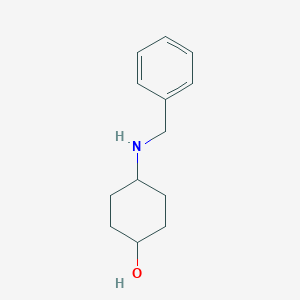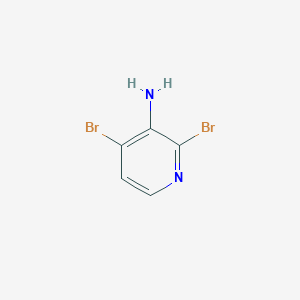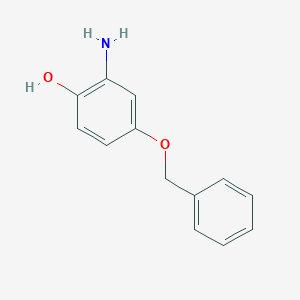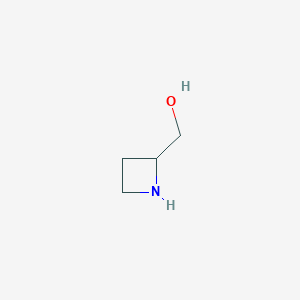
(S)-Azetidin-2-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Azetidin-2-ylmethanol, also known as S-methyl-azetidine-2-carboxylate, is an organic compound belonging to the azetidine family of molecules. It is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. It is a relatively new compound and has recently been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
Drug Delivery Systems to Combat Antibiotic Resistance
(S)-Azetidin-2-ylmethanol, a structural variant within the β-lactam family, contributes significantly to addressing the global challenge of bacterial resistance to β-lactam antibiotics. Innovative drug delivery approaches utilizing liposomes, nanoparticles, and other carriers have been explored to enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains. These strategies aim to maintain the therapeutic relevance of β-lactams by improving their bioavailability and targeting capabilities, thereby overcoming the defense mechanisms of resistant bacteria (Abeylath & Turos, 2008).
Anticancer Applications
The exploration of β-lactams, including this compound derivatives, in oncology has opened new avenues for cancer therapy. β-Lactams have shown promise as anticancer agents, particularly in delivering therapeutic agents directly to tumor sites with minimal side effects. The structural versatility of β-lactams, including this compound, allows for the development of novel anticancer drugs that can be tailored to target specific types of cancer cells, enhancing the specificity and efficacy of treatment (Mahmood, 2022).
Neuroprotective and Anti-inflammatory Effects
In the realm of neurodegenerative diseases, β-lactams, including this compound derivatives, have been identified as potential agents for neuroprotection. These compounds exhibit anti-inflammatory properties and may influence neurological pathways in a way that protects against the progression of diseases such as Alzheimer's and Parkinson's. The underlying mechanisms likely involve modulation of neuroinflammatory pathways, suggesting a therapeutic potential for this compound derivatives in mitigating neurodegeneration and associated cognitive decline (Oliver & Hinks, 2020).
Cardiovascular Disease Treatment
Research into the cardiovascular applications of β-lactams, including this compound, has indicated potential benefits in treating conditions affecting the heart and blood vessels. These compounds have been investigated for their ability to modulate blood pressure, heart rate, and other cardiovascular parameters. The impact of this compound derivatives on cardiovascular health points to their potential as therapeutic agents in managing hypertension, heart failure, and other cardiovascular disorders, contributing to the development of new treatment strategies (Singh, Aggarwal, & Singh, 2014).
Propriétés
IUPAC Name |
[(2S)-azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)
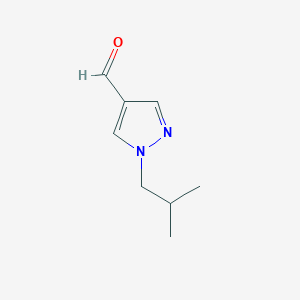
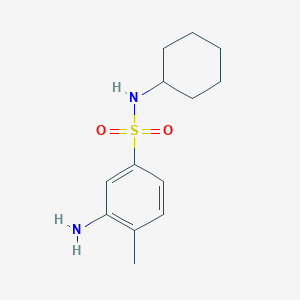

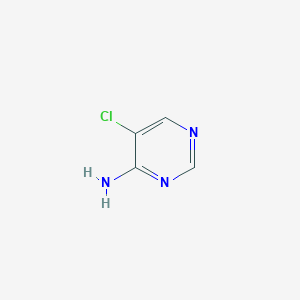
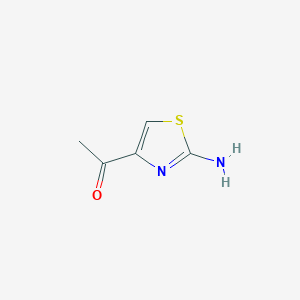
![(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B110990.png)
